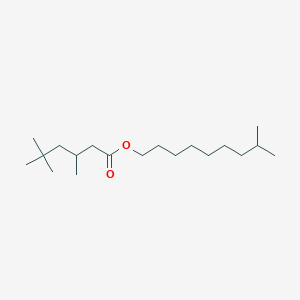
N-Allylmethacrylamide
Overview
Description
N-Allylmethacrylamide is an amide analog of allyl methacrylate. It is a compound that features both an allyl group and a methacrylamide group, making it a versatile monomer for various polymerization reactions. The presence of the allyl group allows for unique reactivity, particularly in radical polymerization processes .
Mechanism of Action
Target of Action
N-Allylmethacrylamide (NAlMAAm) is primarily used in the field of polymer chemistry. Its primary targets are the molecules it interacts with during the polymerization process
Mode of Action
NAlMAAm undergoes a process known as radical polymerization . This process involves the formation of polymers through the reaction of certain monomers with a radical initiator. In the case of NAlMAAm, the polymerization can be chemoselective, leading to the preferential formation of linear polymers having pendant allyl groups . The addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) can accelerate this polymerization and affect the molecular weight distribution of the polymers obtained .
Biochemical Pathways
N-acyl amides, a group to which nalmaam belongs, play important roles in many biochemical pathways involved in a variety of physiological and pathological processes .
Result of Action
The primary result of NAlMAAm’s action is the formation of polymers with specific properties. These polymers have unimodal molecular weight distributions when formed in the presence of LiNTf2, whereas those with multimodal distributions are obtained in the absence of LiNTf2 . This suggests that LiNTf2 suppresses side reactions such as cross-linking reaction, commonly observed in polymerization of divinyl monomers, and allylic hydrogen abstraction reaction .
Action Environment
The environment in which NAlMAAm acts can greatly influence its polymerization process. Factors such as temperature, presence of other chemicals (like LiNTf2), and the solvent used can all impact the rate of polymerization and the properties of the resulting polymers . Furthermore, the environmental footprint of acrylamide-based polymers like NAlMAAm is an important consideration, with ongoing research into how to reduce this impact .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylmethacrylamide can be synthesized through the reaction of allylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green catalysts, such as Maghnite H+ and Maghnite Na+, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-Allylmethacrylamide primarily undergoes radical polymerization. This process can be chemoselective, especially when complexed with lithium bis(trifluoromethanesulfonyl)imide, which helps in obtaining polymers with unimodal molecular weight distributions .
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of lithium bis(trifluoromethanesulfonyl)imide.
Cyclopolymerization: Conducted at low temperatures with chiral tartrates to achieve asymmetric induction.
Major Products: The major products of these reactions are polymers with pendant allyl groups, which can be further functionalized for various applications .
Scientific Research Applications
N-Allylmethacrylamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Allyl Methacrylate: Similar in structure but lacks the amide group, making it less reactive in certain polymerization reactions.
N-Methyl-N-allylmethacrylamide: Features a methyl group instead of a hydrogen on the amide nitrogen, leading to different polymerization behavior.
N-Phenyl Methacrylamide: Contains a phenyl group, which introduces aromaticity and affects the polymer’s thermal properties.
Uniqueness: N-Allylmethacrylamide is unique due to its combination of an allyl group and a methacrylamide group, which allows for versatile reactivity in both radical and coordination polymerizations. This dual functionality makes it a valuable monomer for creating specialized polymers with tailored properties .
Properties
IUPAC Name |
2-methyl-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-5-8-7(9)6(2)3/h4H,1-2,5H2,3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROXSGRIVDMIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176262 | |
| Record name | N-Allylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2186-33-6 | |
| Record name | Allylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2186-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Allylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002186336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-allylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Allylmethacrylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z22EY4W9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Allylmethacrylamide (NAMA) unique in terms of its polymerization behavior?
A1: Unlike many diene monomers that readily crosslink, NAMA exhibits a strong tendency to undergo cyclopolymerization. [, , ] This means that instead of forming crosslinked networks, the two double bonds within a single NAMA molecule react with each other to form cyclic structures within the polymer chain. [, , ]
Q2: What factors influence the cyclopolymerization of NAMA?
A2: Research suggests that several factors play a role:
- Monomer Structure: The presence of both a methacrylamide group and an allyl group in NAMA is crucial. Studies comparing NAMA to N-allylacrylamide and allyl methacrylate highlighted that NAMA’s structure favors cyclization. [, ] Additionally, bulky N-substituents like t-butyl or phenyl groups in NAMA derivatives further enhance cyclopolymerizability, yielding polymers with very high degrees of cyclization (close to 100%). []
- Monomer Concentration: Higher concentrations of NAMA during polymerization lead to a slight decrease in the degree of cyclization. [] This is likely due to increased competition between intermolecular and intramolecular reactions at higher monomer concentrations.
Q3: What is the predominant cyclic structure formed during NAMA cyclopolymerization?
A3: Analysis of poly(this compound) consistently reveals that five-membered ring structures are the primary cyclic units formed. [, , ] While six-membered rings and pendant methacryl groups have been detected, they are present in much smaller proportions. [, ]
Q4: Are there strategies to control the selectivity of NAMA polymerization towards specific structures?
A5: Yes, research indicates that complexation of NAMA with lithium cations can enhance chemoselectivity during radical polymerization. [] This interaction likely influences the reactivity of the double bonds, potentially leading to polymers with different structures and properties.
Q5: What analytical techniques are valuable for studying NAMA polymerization and polymer structure?
A5: A combination of techniques is often employed:
- Infrared Spectroscopy (IR): Useful for estimating the cyclization content in poly(NAMA) by analyzing specific absorption bands associated with different functional groups. []
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information, including the types of cyclic units present and the proportion of pendant groups. [, ]
- Electron Spin Resonance (ESR): Helps in identifying and characterizing the radical species involved in the polymerization process, shedding light on the reaction mechanism. [, ]
Q6: Does poly(this compound) have any unique properties or potential applications?
A7: While the provided research focuses primarily on the fundamental aspects of NAMA polymerization, the unique cyclic structure of poly(this compound) and the ability to tune its properties through copolymerization [] suggest potential applications in areas such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


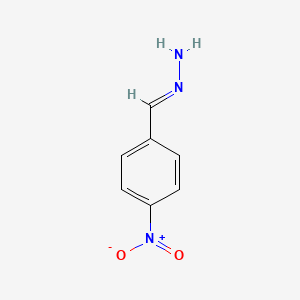
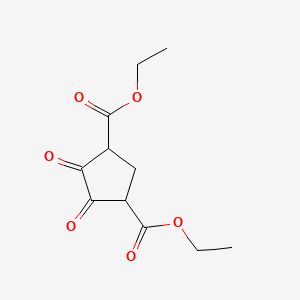
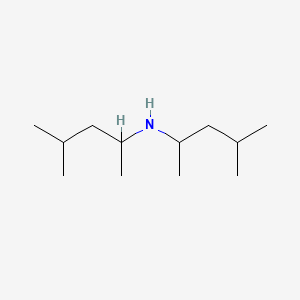
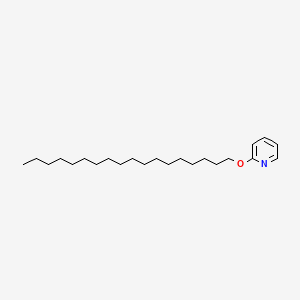

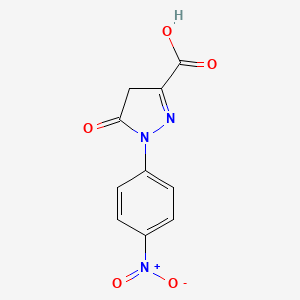
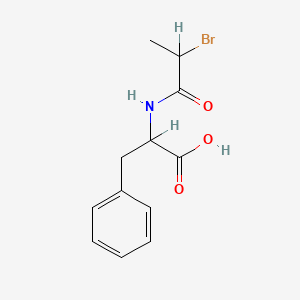

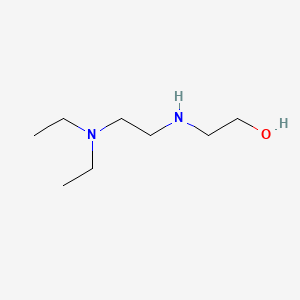
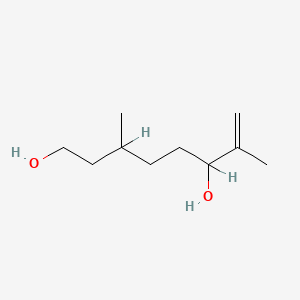
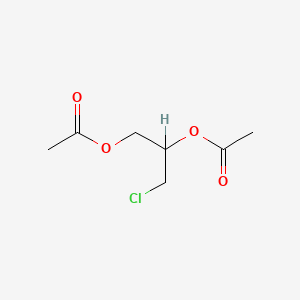
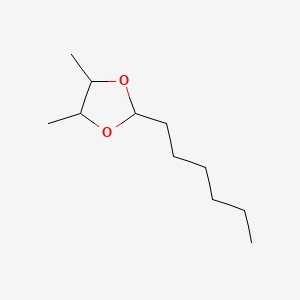
![2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-](/img/structure/B1616143.png)
